3-(2,4-Difluorophenyl)furan-2,5-dione
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Overview
Description
3-(2,4-Difluorophenyl)furan-2,5-dione is an organic compound with the molecular formula C10H4F2O3 It is a derivative of furan, a heterocyclic organic compound, and contains two fluorine atoms attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)furan-2,5-dione typically involves the reaction of 2,4-difluorobenzoyl chloride with furan-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-(2,4-Difluorophenyl)furan-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)furan-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)furan-2,4-dione
- 3-(2,4-Difluorophenyl)furan-2,3-dione
- 3-(2,4-Difluorophenyl)furan-2,6-dione
Uniqueness
3-(2,4-Difluorophenyl)furan-2,5-dione is unique due to its specific substitution pattern and the presence of two fluorine atoms on the phenyl ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and therapeutics.
Properties
Molecular Formula |
C10H4F2O3 |
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Molecular Weight |
210.13 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)furan-2,5-dione |
InChI |
InChI=1S/C10H4F2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-4H |
InChI Key |
OCKADCIWDUOBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)OC2=O |
Origin of Product |
United States |
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